molecular formula C14H8F3N3O2S B2787460 2,3,4-trifluoro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide CAS No. 2034327-25-6

2,3,4-trifluoro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

Cat. No. B2787460
CAS RN: 2034327-25-6
M. Wt: 339.29
InChI Key: KRBPXBMKICCBJX-UHFFFAOYSA-N
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Description

The compound “2,3,4-trifluoro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to modify the properties of organic compounds . The molecule also contains a 1,2,4-oxadiazole ring and a thiophene ring, both of which are common motifs in medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied area of organic chemistry, and there are several methods available, including the use of trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the 1,2,4-oxadiazole ring, and the thiophene ring. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the trifluoromethyl group, the 1,2,4-oxadiazole ring, and the thiophene ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions involving this compound could include exploring its potential uses in pharmaceuticals or other applications, as well as studying its physical and chemical properties in more detail .

properties

IUPAC Name

2,3,4-trifluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c1-6-18-13(22-20-6)8-4-5-23-14(8)19-12(21)7-2-3-9(15)11(17)10(7)16/h2-5H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPXBMKICCBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trifluoro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

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